7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
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Overview
Description
7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is part of the broader class of triazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the cyclization of 2-aminopyridines. One common method is the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and additive-free approach .
Industrial Production Methods
While specific industrial production methods for 7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions for yield and purity, ensuring safety and environmental compliance, and utilizing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds or nucleophiles can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including acting as inhibitors for various enzymes and receptors.
Biological Studies: The compound is studied for its effects on biological systems, including its potential as an anticancer agent.
Material Science: It has applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an inhibitor for enzymes like JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its valuable biological properties, including antifungal and antibacterial activities.
Pyrazolo[3,4-d]pyrimidine: Used as CDK2 inhibitors with potential anticancer properties.
Uniqueness
7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to the presence of the iodine atom, which can be a site for further functionalization. This allows for the creation of a wide range of derivatives with potentially diverse biological activities.
Properties
Molecular Formula |
C6H5IN4 |
---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C6H5IN4/c7-4-1-2-11-5(3-4)9-6(8)10-11/h1-3H,(H2,8,10) |
InChI Key |
UMXSODISAFXGNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C=C1I |
Origin of Product |
United States |
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